thiazolo[4,5-b]pyridine-2(3H)-thione

Thione–thiol tautomerism DFT calculation X-ray crystallography

Thiazolo[4,5-b]pyridine-2(3H)-thione (CAS 99158-61-9) is a fused bicyclic heterocycle comprising a thiazole ring annulated to a pyridine ring, bearing a thione (C=S) functional group at position 2. The compound exists predominantly in the thione tautomeric form in the solid state and in solution, as confirmed by X‑ray diffraction, IR, and NMR spectroscopy.

Molecular Formula C6H4N2S2
Molecular Weight 168.2 g/mol
CAS No. 99158-61-9
Cat. No. B1321318
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namethiazolo[4,5-b]pyridine-2(3H)-thione
CAS99158-61-9
Molecular FormulaC6H4N2S2
Molecular Weight168.2 g/mol
Structural Identifiers
SMILESC1=CC2=C(NC(=S)S2)N=C1
InChIInChI=1S/C6H4N2S2/c9-6-8-5-4(10-6)2-1-3-7-5/h1-3H,(H,7,8,9)
InChIKeyRQVPXSDOJUXHLF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Thiazolo[4,5-b]pyridine-2(3H)-thione (CAS 99158-61-9): Procurement-Relevant Identity & Scaffold Profile


Thiazolo[4,5-b]pyridine-2(3H)-thione (CAS 99158-61-9) is a fused bicyclic heterocycle comprising a thiazole ring annulated to a pyridine ring, bearing a thione (C=S) functional group at position 2 . The compound exists predominantly in the thione tautomeric form in the solid state and in solution, as confirmed by X‑ray diffraction, IR, and NMR spectroscopy . With a molecular formula of C₆H₄N₂S₂ and a molecular mass of 168.24 g mol⁻¹, it is commercially available at ≥97% purity and is classified under GHS as harmful if swallowed (H302), in contact with skin (H312), and if inhaled (H332) .

Why Generic Substitution with In‑Class Thiazolopyridine Analogs Risks Synthetic and Biological Outcome Divergence


Thiazolopyridine scaffolds with identical ring-fusion topology can exhibit sharply divergent reactivity and biological profiles depending on the nature of the substituent at position 2 . The C=S group in thiazolo[4,5-b]pyridine-2(3H)-thione is a hydrogen-bond-capable, nucleophilic thione that enables regioselective S‑alkylation, yielding 2‑thioether derivatives that are key intermediates in fungicide discovery programs (see WO 97/28128 and EP 1000946) . Conversely, the corresponding 2‑oxo (C=O) analogs undergo N‑alkylation or require harsher coupling conditions, while 2‑amino or 2‑methylthio variants preclude direct thioether diversification. Substituting the target compound with a 2‑oxo, 2‑amino, or 2‑methylthio congener therefore severs the synthetic entry to an entire class of 2‑thioether pharmacophores that have been independently validated as allosteric MALT1 inhibitors and antifungal agents .

Quantitative Differential Evidence for Thiazolo[4,5-b]pyridine-2(3H)-thione: Procurement–Critical Comparison Data


Thione Tautomer Dominance Confirmed by Combined X‑ray, IR, and DFT Analysis Versus Competing Thiol Form

X‑ray diffraction unequivocally establishes that thiazolo[4,5-b]pyridine-2(3H)-thione exists exclusively in the thione form in the solid state, with no evidence of the thiol tautomer . DFT calculations at the B3LYP/6‑311++G(d,p) level corroborate that the thione tautomer is energetically favoured over the thiol form in the gas phase, consistent with the dominance of the C=S moiety in solution-phase IR and NMR spectra . In contrast, simple 2‑mercaptopyridines (e.g., pyridine‑2‑thiol) exhibit significant thiol character in non-polar solvents and require careful handling to avoid disulfide formation . The unambiguous thione identity of the target compound eliminates ambiguity in subsequent S‑alkylation regiochemistry, providing a chemically well‑defined nucleophile for derivative synthesis.

Thione–thiol tautomerism DFT calculation X-ray crystallography Medicinal chemistry building blocks

S‑Alkylation Enables Direct Access to 2‑Thioether Fungicide Pharmacophores Inaccessible from 2‑Oxo or 2‑Amino Analogs

The thione group at position 2 of the target compound serves as a direct precursor for base‑mediated S‑alkylation with alkyl halides, generating 2‑thioether derivatives in a single regioselective step . This transformation is exploited in patent families WO 97/28128 and EP 1000946 A2, where 2‑thio‑substituted thiazolo[4,5-b]pyridines are claimed as active pesticidal and parasiticidal agents . By contrast, the analogous thiazolo[4,5-b]pyridin-2‑one scaffold (C=O) undergoes N‑alkylation rather than O‑alkylation, requiring orthogonal protection and deprotection steps to achieve equivalent diversification at the 2‑position . The 2‑amino analog necessitates diazotization–displacement sequences that are incompatible with many downstream functional groups. Thus, thiazolo[4,5-b]pyridine-2(3H)-thione uniquely provides a single‑step entry to 2‑thioether libraries.

S‑Alkylation Agrochemical building block Fungicide intermediate Thioether synthesis

Validated Privileged Scaffold for Allosteric MALT1 Inhibition: Thiazolopyridine Versus Quinoline Comparator Lipophilicity Advantage

Thiazolopyridines, including derivatives of the target compound, have been developed as allosteric inhibitors of MALT1 protease with good cellular potency and exquisite selectivity across a panel of 16 proteases . The thiazolopyridine scaffold was directly compared to quinoline‑based allosteric MALT1 inhibitors in the same study; the thiazolopyridines were less lipophilic than the quinolines, and one representative thiazolopyridine demonstrated oral activity in a mouse hIL10 pharmacodynamic model . In vivo pharmacokinetic profiling revealed low clearance and moderate oral exposure for the thiazolopyridine series . The reduced lipophilicity of the thiazolopyridine core relative to the quinoline core is an actionable differentiator for medicinal chemistry programs seeking to optimize metabolic stability and minimise promiscuous off‑target binding.

MALT1 allosteric inhibitor Lipophilicity Kinase selectivity Immuno-oncology

Predicted pKa of −1.23 Indicates Significantly Lower Basicity than 2‑Aminothiazolo[4,5-b]pyridines: Impact on Purification and Formulation Protocols

The predicted pKa of thiazolo[4,5-b]pyridine-2(3H)-thione is −1.23 ± 0.20 (calculated for the conjugate acid of the thione sulfur) . This value is markedly more acidic (lower pKa) than the conjugate acid of 2‑aminothiazolo[4,5-b]pyridine analogs, which typically exhibit pKa values in the range of 3–5 for the pyridine nitrogen . The extremely low pKa means that the target compound remains in its neutral thione form across the entire biologically relevant pH range (pH 1–10), whereas 2‑amino analogs undergo protonation/deprotonation equilibria that affect solubility, membrane permeability, and chromatographic behaviour. For procuring laboratories, this difference dictates divergent reverse‑phase HPLC purification conditions (neutral analyte vs. ion‑pairing required for charged amines) and formulation pH strategies.

pKa prediction Ionisation state Chromatographic purification Formulation development

Evidence‑Based Application Scenarios for Thiazolo[4,5-b]pyridine-2(3H)-thione Procurement


Agrochemical Discovery: Rapid Construction of 2‑Thioether Fungicide Libraries

Procurement of thiazolo[4,5-b]pyridine-2(3H)-thione is indicated for agrochemical research groups building 2‑thioether libraries via direct S‑alkylation. The established patent precedent (EP 1000946 A2) for 2‑thiosubstituted thiazolo[4,5-b]pyridines as fungicidal and parasiticidal agents validates the translational relevance of this scaffold . The single‑step S‑alkylation route from the target compound is operationally simpler than multi‑step alternatives starting from 2‑oxo or 2‑amino analogs, directly reducing lead‑optimisation cycle time .

Immuno‑Oncology Medicinal Chemistry: Allosteric MALT1 Protease Inhibitor Lead Optimisation

The thiazolo[4,5-b]pyridine scaffold has been independently validated in a high‑impact Medicinal Chemistry Letters report as a privileged core for allosteric MALT1 inhibitors with demonstrated oral in vivo pharmacodynamic activity . Procurement of the parent 2‑thione enables direct diversification at the 2‑position while retaining the thiazolo[4,5-b]pyridine core that conferred lower lipophilicity and better PK properties versus quinoline‑based inhibitors in head‑to‑head comparisons . This scenario is specifically relevant for teams targeting ABC‑DLBCL lymphoma or autoimmune diseases driven by chronic BCR/TLR signalling.

Analytical Method Development and Reference Standard Qualification

With a melting point above 300 °C, predicted pKa of −1.23 (predominantly neutral across pH 1–10), and GHS classification (H302, H312, H332) requiring defined handling protocols, thiazolo[4,5-b]pyridine-2(3H)-thione is suitable for qualification as an analytical reference standard for HPLC‑UV or LC‑MS method development. The absence of prototropic equilibria simplifies chromatographic behaviour relative to 2‑amino or 2‑hydroxy analogs that exhibit pH‑dependent ionisation, reducing method development variability .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for thiazolo[4,5-b]pyridine-2(3H)-thione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.